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N2,3-Etheno-2'-deoxy Guanosine-d3

Cat. No.: B1163511
M. Wt: 294.28
Attention: For research use only. Not for human or veterinary use.
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Description

N2,3-Etheno-2'-deoxy Guanosine-d3 is a stable isotope-labeled analog of a key exocyclic DNA adduct, providing an essential tool for precise research into endogenous DNA damage. This lesion is formed in vivo through reactions with lipid peroxidation products like 4-hydroxy-2-nonenal or from the metabolic activation of carcinogens such as vinyl chloride . Its presence in tissues of unexposed humans and animals highlights its significance as a biomarker of oxidative stress and its proposed role in the etiology of cancers linked to diet, lifestyle, and inflammation . The primary research value of this deuterated compound lies in its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods, enabling accurate molecular dosimetry and repair studies. As a promutagenic lesion, N2,3-ϵG is notable for its persistence in vivo and its ability to miscode during DNA replication. Studies using stabilized analogs have shown that human Y-family DNA polymerases, particularly pol η and pol ι, misincorporate thymine opposite the adduct with high frequency, leading to G→A transition mutations . This miscoding potential is a key mechanism underlying its mutagenicity and contribution to carcinogenesis . This compound is critical for advanced investigations in chemical toxicology, molecular epidemiology, and studies of inflammation-driven mutagenesis. Researchers utilize it to elucidate the kinetics of adduct formation and repair, define the structural basis of polymerase bypass, and quantify endogenous DNA damage levels for cancer risk assessment .

Properties

Molecular Formula

C₁₂H₁₀D₃N₅O₄

Molecular Weight

294.28

Synonyms

1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1H-imidazo[2,1-b]purin-4(5H)-one-d3; 

Origin of Product

United States

Synthesis and Stability Characteristics of N2,3 Etheno 2 Deoxy Guanosine D3 for Research Applications

Chemical Synthesis Pathways for Deuterated and Non-Deuterated Analogues

The synthesis of N2,3-etheno-2'-deoxyguanosine and its deuterated form generally involves the reaction of a 2'-deoxyguanosine (B1662781) derivative with a two-carbon electrophile.

For the non-deuterated analogue , a common and practical synthesis involves the reaction of 2'-deoxyguanosine with chloroacetaldehyde (B151913) (CAA) or bromoacetaldehyde. nih.gov The reaction proceeds by initial attack of the N1 position of guanine (B1146940), followed by cyclization involving the exocyclic N2 amine to form the etheno bridge. However, the lability of the glycosidic bond of 2'-deoxyguanosine under the acidic conditions often generated in this reaction presents a significant challenge. To circumvent this, syntheses are typically performed in slightly alkaline media, which helps prevent the undesired loss of the deoxyribose sugar. nih.gov An alternative approach involves using a protected 2'-deoxyguanosine starting material, such as O6-benzyl-2'-deoxyguanosine 5'-phosphate, to improve stability and reaction outcomes. nih.gov

The synthesis of the deuterated analogue, N2,3-Etheno-2'-deoxyguanosine-d3 , follows a similar pathway but utilizes a deuterated reagent. The three deuterium (B1214612) atoms are incorporated into the etheno bridge of the final product. Commercially available N2,3-Etheno-2'-deoxyguanosine-d3 is described with the molecular formula C12H10D3N5O4. scbt.comclearsynth.com This indicates that a deuterated chloroacetaldehyde or a similar d3-labeled two-carbon reagent is used in the synthesis. The reaction conditions are carefully controlled to ensure the integrity of the deuterated label and the glycosidic bond.

A comparison of the general synthetic approaches is outlined below:

FeatureNon-Deuterated SynthesisDeuterated (d3) Synthesis
Guanosine Source 2'-deoxyguanosine or protected derivatives (e.g., O6-benzyl-2'-deoxyguanosine 5'-phosphate)2'-deoxyguanosine or protected derivatives
Etheno Bridge Source Chloroacetaldehyde or BromoacetaldehydeDeuterated chloroacetaldehyde (d3-CAA) or equivalent
Key Challenge Lability of the glycosidic bond under acidic conditionsLability of the glycosidic bond; maintaining isotopic purity
Reaction Condition Slightly alkaline media (pH 7-9) to prevent depurinationSlightly alkaline media to prevent depurination

Stability of the Glycosidic Bond in Nucleoside and DNA Contexts

The stability of the N-glycosidic bond, which links the guanine base to the deoxyribose sugar, is a critical characteristic of N2,3-etheno-2'-deoxyguanosine. This bond is known to be significantly less stable than that of the parent nucleoside, 2'-deoxyguanosine, particularly under acidic conditions. nih.govttu.ee

In the context of the free nucleoside , the glycosidic bond of εdG is highly susceptible to acid-catalyzed hydrolysis. nih.gov Studies have systematically measured the rate of this bond cleavage at different pH values. For instance, at 37°C and pH 6, the half-life (t1/2) for the free nucleoside is approximately 3.5 hours. nih.gov The presence of a 5'-phosphate group can slightly increase this stability, with the half-life extending to 7-10 hours under the same conditions. nih.gov The rate of sugar loss is significantly reduced at higher pH levels, over the range of pH 5-9. nih.gov

When incorporated into a DNA strand , the stability of the εdG glycosidic bond increases dramatically. Research comparing the stability of the monomer to its state within a polymer, poly(dG,εdG-dC), showed an increased stability of two orders of magnitude. nih.gov The half-life for glycosidic bond cleavage within this polymer at pH 6 and 37°C was approximately 600 hours, a stark contrast to the 3.5 hours for the free nucleoside. nih.gov This enhanced stability is crucial, as it indicates that the adduct is persistent enough within DNA to interfere with biological processes like replication and transcription. The structure of the DNA duplex, including the base opposite the adduct, also influences stability. For example, a duplex containing a 1,N2-εdG·dA mismatch was found to be more thermally stable than one with a 1,N2-εdG·dC pair. nih.gov

The following table summarizes the pH-dependent stability of the glycosidic bond:

Compound FormpHTemperature (°C)Half-life (t1/2)
N2,3-Etheno-2'-deoxyguanosine (εdG)637~3.5 hours nih.gov
N2,3-Etheno-2'-deoxyguanosine 5'-monophosphate637~7-10 hours nih.gov
poly(dG,εdG-dC)637~600 hours nih.gov

Structural Elucidation Methods for Synthetic Verification (e.g., UV, NMR, MS, CD)

A combination of spectroscopic techniques is essential to confirm the successful synthesis and verify the structure of N2,3-Etheno-2'-deoxyguanosine and its deuterated analogue.

UV Spectroscopy: Ultraviolet (UV) spectroscopy is used to monitor the reaction and characterize the final product. The formation of the etheno ring system results in a characteristic UV absorbance spectrum that is distinct from the starting 2'-deoxyguanosine. The UV data for εdG are reported to be almost identical to its more stable ribo-analogue. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure determination.

¹H NMR spectra provide detailed information about the molecule's proton environment. For 1,N2-etheno-2'-deoxyguanosine, the appearance of signals for the etheno bridge protons and shifts in the signals of the purine (B94841) and deoxyribose protons confirm the formation of the adduct. nih.govacs.org In DNA duplexes, specific Nuclear Overhauser Effect (NOE) signals, such as those between the etheno protons and nearby DNA protons, can establish the conformation of the adduct within the helix. nih.govacs.org

³¹P NMR is used to probe the DNA backbone. The presence of an εdG adduct can cause localized perturbations, which are observable as downfield-shifted resonances for the phosphate (B84403) groups adjacent to the lesion. nih.gov

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight of the synthesized compound and is the primary technique for which the deuterated standard is used.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition. For N2,3-Etheno-2'-deoxyguanosine-d3, the expected molecular formula is C12H10D3N5O4, with a corresponding mass of approximately 294.28 g/mol . scbt.comclearsynth.com

Tandem Mass Spectrometry (MS/MS) is used to analyze the fragmentation pattern of the molecule, which provides further structural confirmation. nih.gov In quantitative studies, isotope dilution LC-MS/MS is employed, where the known concentration of the stable isotope-labeled N2,3-Etheno-2'-deoxyguanosine-d3 is used to accurately quantify the amount of the non-deuterated adduct in a sample. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure of DNA and can detect changes induced by DNA adducts. The CD spectrum of a DNA duplex containing an etheno adduct will differ from that of an unmodified duplex. nih.govpnas.org For example, the formation of Z-DNA, a left-handed helix, results in a characteristic inversion of the CD spectrum compared to the normal B-form DNA. pnas.org While not used for primary structure identification, CD is valuable for assessing the conformational impact of the adduct on DNA helicity. nih.gov

A summary of the key data from these analytical methods is presented below:

Analytical MethodKey Finding for N2,3-Etheno-2'-deoxyguanosine
UV Spectroscopy Characteristic absorbance spectrum distinct from 2'-deoxyguanosine. nih.gov
¹H NMR Signals confirming the etheno bridge and shifts in purine/sugar protons. nih.gov NOEs reveal conformation in DNA. nih.gov
³¹P NMR Downfield shifts in phosphate signals indicate backbone perturbation in DNA. nih.gov
Mass Spectrometry Confirms molecular weight (C12H13N5O4 for non-deuterated; C12H10D3N5O4 for d3-analogue). scbt.comclearsynth.com Fragmentation patterns confirm structure. nih.gov
Circular Dichroism Detects changes in DNA secondary structure and helicity upon adduct formation. nih.govpnas.org

Advanced Analytical Methodologies for Detection and Quantification of N2,3 Etheno 2 Deoxy Guanosine in Biological Systems

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating N2,3-Etheno-2'-deoxyguanosine from the complex mixture of components present in hydrolyzed DNA samples before its quantification by mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of etheno DNA adducts. researchgate.net Methods often involve reversed-phase HPLC, which separates molecules based on their hydrophobicity. nih.govnih.gov For the analysis of N2,3-Etheno-2'-deoxyguanosine, a C18 column is commonly used, which effectively retains the adduct and separates it from normal nucleosides and other interfering substances.

The mobile phase typically consists of a gradient mixture of an aqueous solution (like ammonium (B1175870) formate (B1220265) or acetic acid in water) and an organic solvent (such as methanol (B129727) or acetonitrile). This gradient allows for the efficient elution of the analytes. The use of HPLC is frequently coupled with sensitive detectors, particularly mass spectrometers, to achieve the low detection limits required for biological samples. nih.gov For instance, an HPLC cleanup step is utilized prior to quantitation by LC-MS/MS to analyze the N2,3-ethenoguanine (εG) adduct in tissues of rats. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher pressures.

UPLC systems provide sharper and narrower peaks, leading to improved separation efficiency and better signal-to-noise ratios. This enhancement is particularly valuable for quantifying the very low levels of DNA adducts found in biological specimens. UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) to create highly sensitive and selective assays for DNA adducts like etheno-adducts in human white blood cells. researchgate.net The optimization of UPLC-MS experimental conditions is crucial, although challenges such as the co-elution of structurally similar compounds like 2′-deoxycytidine and 2′-deoxyuridine can occur. mdpi.com

Mass Spectrometry (MS) Based Quantification

Mass spectrometry is the gold standard for the quantification of DNA adducts due to its unparalleled sensitivity and specificity. The use of stable isotope-labeled internal standards, such as N2,3-Etheno-2'-deoxyguanosine-d3, is a cornerstone of accurate quantification in MS-based methods. acs.orgacs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile molecules like nucleosides. In ESI-MS, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the analyte molecules are released as gas-phase ions (typically protonated molecules, [M+H]+), which can then be analyzed by the mass spectrometer. massbank.eu

ESI-MS coupled with liquid chromatography (LC/ESI-MS) has been successfully developed to quantify N2,3-ethenoguanine (εGua). nih.gov This method avoids the need for chemical derivatization, which can introduce artifacts and variability. nih.gov The sensitivity of ESI-MS allows for detection limits in the femtomole (fmol) range, making it possible to measure background levels of these adducts in DNA from various sources, including human and animal tissues. nih.govnih.gov

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is another powerful ionization technique that is complementary to ESI. nih.gov In APCI, the sample is vaporized in a heated nebulizer, and ionization is initiated by a corona discharge in the gas phase. nih.gov This process typically involves proton transfer reactions from reagent ions (formed from the solvent vapor) to the analyte molecules. nih.gov

APCI is particularly useful for analyzing less polar and more volatile compounds that may not ionize efficiently by ESI. nih.gov While ESI is more commonly reported for etheno adduct analysis, APCI represents a robust alternative, especially when dealing with complex matrices or analytes that are challenging to ionize via ESI. nih.gov The resulting spectra often show strong signals for the protonated molecule [M+H]+, allowing for reliable molecular weight determination. nih.gov

Triple Quadrupole Mass Spectrometry (LC-MS/MS) for Multiple Reaction Monitoring (MRM)

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS), particularly using a triple quadrupole instrument, provides the highest level of selectivity and sensitivity for quantitative analysis. tera.orgnih.gov This technique operates in the Multiple Reaction Monitoring (MRM) mode.

In an MRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion, which is the molecular ion of the analyte (e.g., the [M+H]+ ion of N2,3-Etheno-2'-deoxyguanosine). This precursor ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is set to monitor for one or more specific product ions that are characteristic of the analyte. This two-stage mass filtering significantly reduces chemical noise and enhances specificity.

The use of a stable isotope-labeled internal standard, such as N2,3-Etheno-2'-deoxyguanosine-d3, is critical for accurate quantification using LC-MS/MS. tera.org The internal standard, which has a slightly higher mass but is chemically identical to the analyte, is added to the sample at a known concentration. It co-elutes with the analyte and experiences similar ionization and fragmentation efficiencies. By measuring the ratio of the signal from the analyte to the signal from the internal standard, any variations in sample preparation, injection volume, or instrument response can be corrected, leading to highly accurate and precise results. nih.govnih.govacs.org

Research Findings on N2,3-Etheno-Guanine Adducts

The following table summarizes key findings from various studies on the detection and quantification of etheno-guanine adducts using the methodologies described above.

AdductMethodologySample MatrixKey FindingsDetection LimitReference
N2,3-ethenoguanine (εGua)LC/ESI-MSRat Liver, Human Liver DNAAdduct concentration increased with dose and was inversely related to time after exposure, suggesting rapid repair. Found at 0.06 ± 0.01 pmol/mg DNA in human liver.50 fmol nih.gov
1,N2-etheno-2'-deoxyguanosine (1,N2-εdGuo)HPLC-ESI-MS/MS (MRM)Human Cultured Cells, Rat Tissues (Liver, Brain, Lung)Simultaneously quantified with 1,N2-propano-dGuo. Levels in rat liver were 2.47 ± 0.61 adducts/10^8 dGuo.~500 amol nih.gov
N2,3-εGua and 1,N2-εGuaIA/GC/ECNCI-HRMSCalf Thymus DNA, Rat Hepatocyte DNASimultaneous quantification of both isomers. Only N2,3-εGua was detected in DNA from rats exposed to vinyl chloride.7.6 fmol (N2,3-εGua) acs.org
1,N2-etheno-2'-deoxyguanosineOnline LC-ESI-MS/MSCalf Thymus DNA, Cultured Mammalian Cells, Rat Liver DNAProvided first evidence of this adduct as a basal endogenous lesion. Found at 5.22 ± 1.37 adducts/10^7 dGuo in untreated rat liver.20 fmol nih.gov
N2,3-ethenoguanine (εG)LC-MS/MSRat Tissues (Adult and Weanling)Used [13C2]-VC exposure to distinguish endogenous vs. exogenous adducts.1 fmol (for 7-OEG) researchgate.net

High-Resolution Mass Spectrometry (HRMS) in Adductomics Research

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in the field of DNA adductomics, which aims to comprehensively profile all DNA adducts in a biological sample. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. This high mass accuracy significantly enhances the confidence in the identification of known and unknown DNA adducts by enabling the determination of their elemental composition. nih.govnih.gov

In the context of N2,3-Etheno-2'-deoxyguanosine analysis, HRMS coupled with liquid chromatography (LC) offers unparalleled specificity. nih.gov The principle relies on the detection of the protonated molecule [M+H]⁺ of the adduct with high mass accuracy. For N2,3-Etheno-2'-deoxyguanosine (C₁₂H₁₃N₅O₄), the expected accurate mass of the protonated molecule is precisely calculated and used for its selective detection in complex biological matrices. The high resolving power of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the separation of the analyte signal from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions.

Furthermore, HRMS in tandem with fragmentation techniques (MS/MS) provides structural information for the confirmation of the adduct's identity. A common fragmentation pathway for nucleoside adducts is the neutral loss of the deoxyribose moiety (116.0473 Da). nih.gov Monitoring this specific neutral loss with high mass accuracy in both the precursor and product ions provides a high degree of certainty in the identification of N2,3-Etheno-2'-deoxyguanosine.

Key Advantages of HRMS in Adductomics:

FeatureAdvantage in N2,3-Etheno-2'-deoxyguanosine Analysis
High Mass Accuracy Enables confident identification based on precise mass-to-charge ratio, reducing false positives. nih.gov
High Resolution Separates the analyte signal from background interferences with similar masses.
Untargeted Screening Allows for the discovery of new or unexpected DNA adducts in a sample, providing a broader view of DNA damage. nih.govnih.gov
Structural Confirmation Tandem MS (MS/MS) capabilities with high mass accuracy on fragment ions confirm the adduct's structure. nih.gov

Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications

Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as the "gold standard" for the accurate quantification of molecules in complex mixtures, including DNA adducts. nih.gov The principle of IDMS involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample at the earliest possible stage of analysis. For the quantification of N2,3-Etheno-2'-deoxyguanosine, its deuterated analog, N2,3-Etheno-2'-deoxyguanosine-d3 (C₁₂H₁₀D₃N₅O₄), serves as the ideal internal standard. nih.gov

This stable isotope-labeled standard is chemically identical to the endogenous analyte and therefore exhibits the same behavior during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the unlabeled (analyte) and labeled (internal standard) compounds are distinguished by their mass difference. The ratio of the signal intensity of the analyte to that of the internal standard is then used to calculate the exact concentration of the analyte in the original sample. rsc.org

The application of IDMS, particularly in conjunction with LC-MS/MS, provides exceptional accuracy and precision, correcting for variations in sample recovery and matrix effects that can suppress or enhance the analyte signal. nih.govnih.gov This methodology has enabled the quantification of etheno adducts at the very low levels typically found in biological tissues, often in the range of one adduct per 10⁷ to 10⁸ normal nucleotides. nih.govox.ac.uk

Sample Preparation and Enrichment Protocols

The accurate analysis of N2,3-Etheno-2'-deoxyguanosine from biological samples such as tissues or cells requires meticulous sample preparation to isolate the DNA, release the adducted nucleosides, and remove interfering substances.

DNA Isolation and Enzymatic Hydrolysis Techniques

The initial step involves the isolation of DNA from the biological matrix. Standard methods such as phenol-chloroform extraction or commercially available kits are commonly used to obtain high-purity DNA. wikipedia.org It is crucial to minimize oxidative damage to the DNA during the isolation process, as this could artificially generate other adducts.

Once isolated, the DNA is enzymatically hydrolyzed to its constituent nucleosides. This is typically a multi-step process designed to completely break down the DNA backbone. A common combination of enzymes includes: nih.govscilit.com

EnzymeFunction
Nuclease P1 A single-strand specific nuclease that digests denatured DNA into 3'-mononucleotides.
Alkaline Phosphatase Removes the phosphate (B84403) group from the 3'-mononucleotides to yield the corresponding nucleosides.

This enzymatic digestion is preferred over acid hydrolysis for releasing N2,3-Etheno-2'-deoxyguanosine, as acidic conditions can lead to the degradation of the adduct or the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose moiety. nih.govacs.org The resulting mixture of normal and adducted nucleosides is then ready for further purification and analysis.

Solid Phase Extraction (SPE) and Immunoaffinity Purification (IAP)

Due to the very low abundance of N2,3-Etheno-2'-deoxyguanosine in biological samples, an enrichment step is often necessary to increase its concentration relative to the normal, unmodified nucleosides and other matrix components. phenomenex.com

Solid Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. It utilizes a solid sorbent material packed in a cartridge to selectively retain the analytes of interest from a liquid sample. phenomenex.comyoutube.com For etheno adducts, reversed-phase SPE cartridges (e.g., C18) are commonly employed. The general steps involve:

Conditioning: The sorbent is activated with an organic solvent.

Equilibration: The sorbent is prepared with a solvent that matches the sample matrix.

Loading: The sample containing the DNA hydrolysate is passed through the cartridge, and the adducts are retained on the sorbent.

Washing: Impurities are washed away with a weak solvent.

Elution: The purified adducts are eluted with a stronger organic solvent. phenomenex.com

Recent studies have focused on optimizing SPE methods, sometimes using a combination of different sorbent types to maximize the recovery of a wide range of nucleic acid adducts from complex matrices like urine. nih.gov

Immunoaffinity Purification (IAP) offers a highly selective method for enriching specific adducts. This technique employs antibodies that specifically recognize and bind to the target adduct, in this case, an etheno-guanine structure. nih.gov These antibodies are immobilized on a solid support within a column. When the DNA hydrolysate is passed through the column, the N2,3-ethenoguanine-containing nucleosides are captured by the antibodies, while other components are washed away. The purified adducts are then eluted by changing the pH or ionic strength of the buffer. A study developing an assay for N2,3-ethenoguanine reported the use of polyclonal antibodies specific for this adduct, which did not cross-react with guanine (B1146940), deoxyguanosine, or other etheno adducts like 1,N6-ethenoadenine. nih.gov This high specificity makes IAP a powerful tool for isolating very low levels of N2,3-Etheno-2'-deoxyguanosine from complex biological samples. ox.ac.uknih.gov

Immunochemical Detection Strategies (e.g., ELISA, if applicable to adducts)

Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide an alternative or complementary approach to mass spectrometry for the detection of DNA adducts. These assays are based on the highly specific recognition of the adduct by a monoclonal or polyclonal antibody. creative-diagnostics.com

While ELISA kits are commercially available for other DNA adducts, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and ethenocytidine, the direct application to N2,3-Etheno-2'-deoxyguanosine is less commonly reported in the form of a ready-to-use kit. creative-diagnostics.comarborassays.com However, the principle remains applicable. A competitive ELISA format is typically used for small molecules like DNA adducts. In this setup:

A known amount of the adduct (or a protein conjugate of the adduct) is coated onto the wells of a microtiter plate.

The sample containing the unknown amount of N2,3-Etheno-2'-deoxyguanosine is mixed with a specific primary antibody.

This mixture is added to the coated wells, where the adduct in the sample competes with the coated adduct for binding to the limited number of antibody sites.

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is then added.

A substrate is introduced, which is converted by the enzyme into a colored or chemiluminescent product.

The intensity of the signal is inversely proportional to the concentration of the adduct in the original sample. While ELISAs can be highly sensitive and suitable for high-throughput screening, they generally provide relative quantification and can be susceptible to cross-reactivity with structurally similar compounds. nih.gov Therefore, positive results from an ELISA are often confirmed by a more specific method like LC-MS/MS. The development of a monoclonal antibody with high specificity for N2,3-etheno-2'-deoxyguanosine would be a prerequisite for a reliable ELISA for this particular adduct.

Application of N2,3 Etheno 2 Deoxy Guanosine D3 in Mechanistic and Quantitative Research

Quantitative Analysis of DNA Adduct Levels in Experimental Models

The primary application of N2,3-Etheno-2'-deoxyguanosine-d3 is as an internal standard in quantitative analysis of DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgresearchgate.net This technique allows for the precise measurement of the corresponding non-labeled adduct, N2,3-ethenoguanine (εGua), in biological samples. nih.gov By adding a known amount of the deuterated standard to a DNA sample digest, researchers can correct for sample loss during preparation and variations in mass spectrometer response, ensuring high accuracy and reproducibility. researchgate.net

For instance, a liquid chromatography/electrospray ionization mass spectrometric (LC/ESI-MS) method was developed to quantify εGua, a promutagenic DNA adduct resulting from vinyl chloride exposure. nih.gov The use of an isotopically labeled internal standard is crucial for achieving the specificity and sensitivity required to detect the low levels of adducts present in tissues. nih.gov

Research in rat models has demonstrated the utility of this approach. Following administration of chloroethylene oxide (CEO), a reactive metabolite of vinyl chloride, εGua levels were quantified in liver DNA. nih.gov The concentration of the adduct was found to be dose-dependent, increasing with higher doses of CEO. Furthermore, the levels of εGua decreased over time, suggesting that the adduct is subject to DNA repair processes in the rat liver. nih.gov This method was also sensitive enough to detect and quantify εGua in an unexposed human liver DNA sample at a level of 0.06 ± 0.01 pmol per mg of DNA. nih.gov

Experimental ModelTreatmentTissueFindingReference
RatsPortal vein injection with Chloroethylene Oxide (CEO)LiverεGua concentration increased with dose and decreased with time post-exposure, indicating repair. nih.gov
Human (unexposed)N/A (background level)LiverεGua was quantified at 0.06 ± 0.01 pmol/mg DNA, demonstrating endogenous formation. nih.gov
Calf Thymus DNATreated with Chloroethylene Oxide (CEO)N/AMethod accuracy of 86 ± 14% was achieved by spiking with authentic εGua. nih.gov

Investigation of DNA Polymerase Bypass Kinetics and Fidelity

While N2,3-Etheno-2'-deoxyguanosine-d3 itself is not used directly in these enzymatic assays, the ability to quantify its non-deuterated counterpart, N2,3-εG, is foundational to understanding its biological consequences. The persistence of DNA adducts like N2,3-εG depends on the interplay between DNA repair and DNA replication. nih.gov If not repaired, these lesions can be encountered by DNA polymerases, leading to stalled replication or mutagenic bypass. nih.gov

Studies using oligonucleotides containing a stabilized version of N2,3-εG have investigated how specialized human Y-family translesion synthesis (TLS) polymerases bypass this adduct. nih.gov These polymerases are known to replicate past damaged DNA, though often with reduced fidelity. plos.org

The bypass efficiency and fidelity vary significantly among these polymerases:

Polymerase η (eta): Appears to be the most efficient at bypassing N2,3-εG, producing the most full-length extension products. nih.gov

Polymerase κ (kappa): Shows moderate efficiency, extending the DNA primer by four or fewer bases in the same timeframe that polymerase η achieves full extension. nih.gov

Polymerase ι (iota) and REV1: Both exhibit low efficiency, primarily extending the primer by only a single base. nih.gov

Regarding fidelity, polymerase ι shows a preference for inserting thymine (B56734) (T) and cytosine (C) opposite the N2,3-εG lesion. nih.gov Structural studies of polymerase ι in complex with the N2,3-εG-containing template revealed that the adduct can form a Hoogsteen base pair with an incoming T, providing a structural basis for the observed G-to-T mutations. nih.gov

Human DNA PolymeraseBypass Efficiency of N2,3-εGFidelity/Miscoding PatternReference
Polymerase η (pol η)HighMost efficient in producing full-length product. nih.gov
Polymerase κ (pol κ)ModerateLimited extension (≤ 4 bases). nih.gov
Polymerase ι (pol ι)LowPrimarily 1-base extension; inserts T and C opposite the lesion. nih.gov
REV1LowPrimarily 1-base extension. nih.gov

Elucidation of DNA Repair Enzyme Specificity and Efficiency

The persistence of N2,3-εG adducts in tissues is directly related to the efficiency of their recognition and removal by DNA repair enzymes. nih.gov N2,3-Etheno-2'-deoxyguanosine-d3 facilitates studies of repair by enabling accurate measurement of the adduct's removal over time. nih.gov

Research has shown that N2,3-εG is a substrate for certain DNA glycosylases, enzymes that initiate the base excision repair (BER) pathway by recognizing and cleaving the damaged base from the DNA backbone. In Escherichia coli, the 3-methyladenine (B1666300) DNA glycosylase II (AlkA) has been shown to release N2,3-ethenoguanine from DNA treated with chloroacetaldehyde (B151913) in a time-dependent manner. nih.govnih.gov This discovery expanded the known substrate range of this bacterial repair enzyme to include a bulky, exocyclic adduct relevant to human carcinogenesis. nih.govnih.gov

However, in mammals, the repair of N2,3-εG appears to be inefficient. nih.gov Studies in rats exposed to vinyl chloride have shown that N2,3-εG is a highly persistent lesion in liver, lung, and kidney tissue, with an estimated half-life of around 150 days in the liver. nih.gov This low repair efficiency increases the likelihood that the lesion will persist through DNA replication, leading to mutations. nih.gov The persistence and mutagenic potential of N2,3-εG are thought to contribute to the carcinogenicity of vinyl chloride. nih.gov

Tracing Endogenous and Exogenous Sources of DNA Damage

A key application of N2,3-Etheno-2'-deoxyguanosine-d3 is in studies that differentiate between DNA adducts arising from external (exogenous) exposures and those formed by normal internal (endogenous) metabolic processes. acs.orgnih.gov DNA adducts like N2,3-εG can be formed both from environmental carcinogens like vinyl chloride and from endogenous sources such as lipid peroxidation. nih.gov

The methodology, often called Stable Isotope Labeling and Mass Spectrometry (SILMS), involves exposing an experimental model (e.g., rats) to a stable isotope-labeled carcinogen. nih.govnih.gov For example, if an animal were exposed to vinyl chloride labeled with deuterium (B1214612), the resulting N2,3-εG adducts would also be deuterated (N2,3-εG-d3).

Using LC-MS/MS, it is possible to simultaneously detect and quantify both the deuterated adducts from the exposure and the non-deuterated adducts formed endogenously. researchgate.netnih.gov The mass spectrometer distinguishes between the two based on their mass-to-charge (m/z) ratio; the deuterated adduct is heavier by three Daltons. This approach provides an unambiguous way to measure the contribution of a specific external exposure to the total DNA adduct burden, which is critical for accurate risk assessment. nih.govnih.gov

Adduct TypeSourceIsotopic LabelDetection MethodSignificance
N2,3-Etheno-2'-deoxyguanosineEndogenous (e.g., lipid peroxidation)None (d0)LC-MS/MSRepresents baseline DNA damage.
N2,3-Etheno-2'-deoxyguanosine-d3Exogenous (from labeled precursor)Deuterium (d3)LC-MS/MSQuantifies damage from a specific external exposure.

Comparative Studies with Non-Deuterated and Related Adducts

The study of N2,3-Etheno-2'-deoxyguanosine-d3 is inherently comparative. Its value lies in its relationship to the non-deuterated adduct and other related DNA lesions.

Comparison with Non-Deuterated N2,3-Etheno-2'-deoxyguanosine: The fundamental comparison is between the deuterated standard and the natural biological adduct.

N2,3-Etheno-2'-deoxyguanosine-d3: An analytical tool. It is chemically synthesized and used as an internal standard for quantification. nih.gov Its biological properties are assumed to be identical to the non-deuterated form, but its purpose is analytical, not biological.

N2,3-Etheno-2'-deoxyguanosine (εdG): The biological lesion. This is the adduct that is formed in vivo from endogenous or exogenous sources. nih.gov Its formation, persistence, repair, and mutagenic potential are the subjects of biological investigation. nih.govnih.gov

Comparison with Related Etheno Adducts: N2,3-εG is one of several etheno adducts that can form in DNA. Others include 1,N6-ethenoadenine (εA), 3,N4-ethenocytosine (εC), and 1,N2-ethenoguanine (1,N2-εG). nih.govnih.gov Comparative studies reveal important differences:

Abundance: N2,3-εG is the most abundant endogenous etheno adduct found in the livers of unexposed rats and humans. nih.gov

Mutagenicity: While all etheno adducts are considered mutagenic, their specific mutational signatures differ. nih.gov For example, the G-to-A transitions observed in ras oncogenes in tumors from vinyl chloride workers point to the importance of a guanine (B1146940) adduct. nih.gov The miscoding of N2,3-εG can lead to G-to-T transversions, while the mutagenic profile of 1,N2-εG is inconsistent with the observed G-to-A transitions. nih.govnih.gov

Repair: The efficiency of DNA repair can vary between different adducts. For instance, in human cell extracts, N2,3-εG was repaired much more slowly by DNA glycosylases compared to εA and εC. nih.gov This differential repair rate contributes to the relative persistence and, therefore, the potential carcinogenicity of each adduct.

In Vitro and in Vivo Model Systems for Studying N2,3 Etheno 2 Deoxy Guanosine

Cell-Based Assays

Cell-based assays are fundamental in elucidating the cellular responses to N2,3-εdG. These systems allow for controlled experiments to study adduct induction, mutagenicity, and the cellular machinery involved in its repair.

Mammalian Cell Lines for Adduct Induction and Response Studies

Mammalian cell lines are crucial for investigating the effects of N2,3-εdG in a context that closely mimics human physiology. Researchers utilize these cell lines to study how the adduct is formed, the cellular pathways that are activated in response to this damage, and the ultimate fate of the cell.

A key area of investigation is the role of specific DNA repair pathways. For instance, studies using normal diploid human fibroblasts and excision repair-deficient xeroderma pigmentosum (XP) cells have been instrumental. nih.gov When these cells were exposed to a carcinogen that forms N2-deoxyguanosine adducts, the normal cells were able to remove the adducts and recover, while the XP cells, lacking a functional nucleotide excision repair (NER) system, could not. nih.gov This demonstrates the importance of NER in repairing such lesions. The ability to compare repair-proficient and repair-deficient cell lines provides a powerful tool to dissect the specific roles of different repair mechanisms.

The following table summarizes mammalian cell lines used in the study of DNA adducts and their repair:

Cell Line TypeApplicationKey Findings
Normal Human FibroblastsStudying the capacity for DNA repair.Capable of excising bulky DNA adducts, leading to recovery from cytotoxic and mutagenic effects. nih.gov
Xeroderma Pigmentosum (XP) CellsInvestigating the role of nucleotide excision repair (NER).Deficient in NER, these cells are unable to remove certain DNA adducts, leading to persistent damage. nih.gov

Bacterial and Yeast Models for Mutagenesis and Repair (e.g., E. coli)

Bacterial and yeast models, particularly Escherichia coli, have been invaluable for understanding the fundamental mechanisms of mutagenesis and DNA repair of etheno adducts. nih.govnews-medical.net The simplicity and genetic tractability of these organisms allow for detailed mechanistic studies that are often more complex in mammalian cells. bosterbio.com

E. coli has been a workhorse in this field. nih.govnews-medical.netgeneticsmr.org Studies have shown that N2,3-ethenoguanine causes G to A transition mutations during DNA replication in E. coli. nih.govnih.gov This bacterium possesses multiple DNA repair pathways, and researchers can use genetically engineered strains deficient in specific repair genes to pinpoint which enzymes are responsible for recognizing and removing N2,3-εdG. geneticsmr.orgnih.gov For example, it has been demonstrated that E. coli 3-methyladenine (B1666300) DNA glycosylase II can release N2,3-ethenoguanine from DNA. nih.govnih.gov This finding suggests a potential protective role for this enzyme against the mutagenic effects of this adduct. nih.gov

Yeast, as a simple eukaryote, provides a bridge between bacterial and mammalian systems. While specific studies on N2,3-εdG in yeast are less commonly cited in the provided context, the general use of yeast models for DNA repair studies is well-established and offers a valuable platform for investigating the eukaryotic-specific aspects of adduct processing.

Key research findings from bacterial models are highlighted below:

Model OrganismResearch FocusSignificant Findings
Escherichia coliMutagenesis and DNA repair of N2,3-ethenoguanine.N2,3-ethenoguanine induces G→A transitions. nih.govnih.gov
Escherichia coliEnzymatic repair of etheno adducts.3-methyladenine DNA glycosylase II is capable of excising N2,3-ethenoguanine. nih.govnih.gov The AlkB protein is also involved in the repair of etheno lesions, although N2,3-εG is an exception and cannot be repaired by this enzyme. nih.govgenesilico.pl
Salmonella typhimuriumMutagenicity screening of various compounds.Used in the Ames test to identify mutagens that can form DNA adducts. acs.orgnih.gov

Animal Models of Exposure and Adduct Formation (e.g., Rodent Models)

Animal models, primarily rodents, are essential for studying the formation of N2,3-εdG in vivo following exposure to carcinogens like vinyl chloride. nih.gov These models allow researchers to investigate the distribution of adducts in different organs, their persistence over time, and the relationship between adduct levels and cancer development.

Studies in rats exposed to vinyl chloride have shown that N2,3-ethenoguanine is a persistent DNA adduct, particularly in the liver, the primary site of vinyl chloride metabolism and carcinogenesis. nih.govnih.gov Researchers have observed that the concentration of N2,3-εG in liver cells increases with the duration of exposure. nih.gov Interestingly, these adducts are poorly repaired in the liver, which may contribute to their carcinogenic potential. nih.gov Furthermore, studies have shown that young rats have higher levels of this adduct compared to adult rats, which may explain their increased susceptibility to vinyl chloride-induced liver cancer. nih.gov

Aldehyde dehydrogenase 2 (ALDH2) knockout mice have also been used to study the formation of acetaldehyde-derived DNA adducts. nih.gov This model has been particularly useful in understanding the role of this enzyme in detoxifying aldehydes that can lead to the formation of DNA adducts.

The table below details findings from rodent model studies:

Animal ModelExposure AgentKey Organs StudiedMajor Findings
RatsVinyl ChlorideLiver, Lung, KidneyN2,3-ethenoguanine is a persistent adduct, especially in the liver. nih.govnih.gov Adduct levels are higher in young rats. nih.gov
ALDH2-Knockout MiceEthanolLiverDemonstrates increased formation of specific acetaldehyde-derived DNA adducts in the absence of ALDH2 activity. nih.gov

Cell-Free Systems for Biochemical and Enzymatic Studies

Cell-free systems are indispensable for detailed biochemical and enzymatic studies of N2,3-εdG. nih.gov These systems, which consist of purified enzymes and DNA substrates containing the adduct, allow for precise measurement of enzyme kinetics and reaction mechanisms without the complexities of the cellular environment.

Using cell-free assays, researchers have identified specific DNA glycosylases that can recognize and excise etheno adducts. For example, human and E. coli 3-methyladenine-DNA glycosylases have been shown to remove 1,N6-ethenoadenine. nih.gov Similarly, enzymes that excise 3,N4-ethenocytosine have been identified in both human cells and bacteria. nih.gov Studies using purified E. coli 3-methyladenine DNA glycosylase II have definitively shown its ability to release N2,3-ethenoguanine from a DNA substrate. nih.govnih.gov

These biochemical studies provide a molecular-level understanding of the repair processes. By incubating a DNA molecule containing a single, site-specific N2,3-εdG adduct with a purified repair enzyme, scientists can directly observe the cleavage of the glycosidic bond and the release of the damaged base. This approach has been crucial in confirming the substrate specificities of various DNA repair enzymes.

Future Directions and Emerging Research Avenues for N2,3 Etheno 2 Deoxy Guanosine D3

Integration with High-Throughput Adductomics and Multi-Omics Approaches

The field of "DNA adductomics" aims to comprehensively identify and quantify all DNA adducts within a biological sample, providing a snapshot of the "exposome"—the totality of environmental exposures an individual experiences. nih.govbiorxiv.orgresearchgate.net A significant future direction for N2,3-εdG-d3 lies in its integration into high-throughput DNA adductomics platforms. In these analyses, which rely heavily on liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are essential for accurate quantification. nih.govresearchgate.netacs.org

N2,3-εdG-d3 is an ideal internal standard because it is chemically identical to the endogenous adduct but has a different mass due to the deuterium (B1214612) atoms. nih.govbiorxiv.org This allows it to be distinguished by the mass spectrometer, correcting for any sample loss during purification and variability in instrument response. researchgate.netacs.orgnih.gov

Future research will focus on incorporating N2,3-εdG-d3 into broader multi-omics strategies. This involves correlating the levels of the N2,3-εdG adduct (quantified using the d3 standard) with data from other "omics" fields such as transcriptomics, proteomics, and metabolomics. This integrated approach can reveal the downstream biological consequences of this specific type of DNA damage, identifying affected cellular pathways and potential biomarkers for disease risk or progression. biorxiv.orgtechnologynetworks.com The use of stable isotope labeling in mass spectrometry (SILMS) allows researchers to differentiate between adducts formed from external exposures (exogenous) and those arising from normal metabolic processes (endogenous), which is crucial for accurate risk assessment. researchgate.netacs.orgnih.gov

Advanced Imaging Techniques for Subcellular Adduct Localization

While quantifying the total amount of a DNA adduct in a tissue is informative, understanding its precise location within the cell is a critical next step. An emerging research avenue is the use of advanced imaging techniques to visualize the subcellular distribution of DNA adducts. Multi-isotope imaging mass spectrometry (MIMS) is a powerful technology capable of imaging stable isotope labels within cells at high resolution, approaching that of electron microscopy. nih.gov

The future application for N2,3-εdG-d3 in this area would involve its use not just for quantification, but potentially as a tracer in MIMS studies. By exposing cells to a precursor that could be metabolically converted into N2,3-εdG-d3, it may be possible to map the formation and localization of these adducts to specific cellular compartments or regions of chromatin. This could provide unprecedented insights into where this type of damage is most likely to occur and whether it clusters in areas of active transcription or replication. nih.gov This approach overcomes the toxicity associated with traditional radiolabeling methods and provides precise quantitative data on the adduct's location. nih.gov

Development of Novel Analytical Tools for Enhanced Sensitivity and Specificity

The detection of DNA adducts is challenging due to their extremely low abundance, often existing at levels of one adduct per 100 million to one billion normal nucleotides. nih.govberkeley.edu A key future direction is the continued development of more sensitive and specific analytical methods, where N2,3-εdG-d3 will remain a cornerstone.

Advances in ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) have already pushed detection limits lower. researchgate.netrsc.org Future innovations will likely involve:

Improved Immunoaffinity Enrichment: Using highly specific monoclonal antibodies to capture N2,3-εdG before MS analysis, with N2,3-εdG-d3 added at the beginning of the process to ensure accurate quantification of recovery. berkeley.edu

Advanced Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) and new fragmentation techniques will allow for more confident identification and elimination of interferences from the complex biological matrix. mdpi.commdpi.com

Online Sample Processing: Fully automated systems that combine sample extraction, cleanup, and injection into the LC-MS system reduce manual errors and improve throughput and reproducibility. The use of stable labeled internal standards like N2,3-εdG-d3 is critical for the validation of such high-throughput methods. nih.gov

These advancements, all reliant on the principle of isotope dilution with standards like N2,3-εdG-d3, will enable the analysis of smaller sample sizes, such as those obtained from needle biopsies or even circulating free DNA, opening new possibilities for clinical monitoring. researchgate.netnih.gov

Contributions to Fundamental Understanding of DNA Damage Biology and Repair Pathways

Accurate quantification of N2,3-εdG, enabled by its deuterated standard, is fundamental to dissecting its biological consequences. Future research using N2,3-εdG-d3 will contribute significantly to understanding:

Repair Kinetics: By measuring the rate at which N2,3-εdG is removed from DNA over time after exposure to a carcinogen, researchers can study the efficiency of DNA repair pathways. nih.gov The persistence of this adduct, which has a long half-life in rodents, suggests it is repaired inefficiently, increasing its mutagenic potential. nih.gov

Miscoding and Mutagenesis: Quantitative data helps correlate the number of adducts with the frequency and types of mutations observed. Studies have shown that N2,3-εG can cause G-to-A transition mutations and that human DNA polymerases can misincorporate bases opposite the lesion. nih.gov Accurate adduct quantification is essential to build robust models of its mutagenic potency.

Enzyme Specificity: N2,3-εdG-d3 is crucial for in vitro studies that aim to identify and characterize the specific DNA repair enzymes, such as glycosylases or dioxygenases, responsible for recognizing and excising the N2,3-εG adduct. nih.govresearchgate.net By using the labeled standard, researchers can precisely measure the activity of these enzymes.

In essence, N2,3-Etheno-2'-deoxyguanosine-d3 acts as a silent but essential partner in the quest to understand the impact of DNA damage. Its future is tied to the evolution of analytical technologies that demand ever-greater precision, enabling a deeper exploration of the complex interplay between environmental exposure, DNA damage, repair, and human disease.

Q & A

What synthetic strategies are recommended for preparing isotopically labeled N2,3-Etheno-2'-deoxy Guanosine-d3, and how do deuterium incorporation rates affect experimental outcomes?

Methodological Answer:
Deuterated analogs like this compound are synthesized via selective deuteration of the parent compound. A common approach involves substituting hydrogen atoms at specific positions using deuterated reagents (e.g., D2O or deuterated acids) under controlled pH and temperature conditions . For example, highlights the synthesis of structurally related etheno-modified nucleosides through multi-step reactions involving protection of reactive groups, isotopic exchange, and cyclization. Key considerations include:

  • Deuterium Purity : Ensure ≥98% isotopic enrichment to avoid interference in mass spectrometry (MS) or NMR analyses.
  • Position-Specific Labeling : Confirm deuterium placement via ²H-NMR or high-resolution MS to validate synthetic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.